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molecular formula C6H7O4- B8694083 Monomethyl cyclopropane-1,1-dicarboxylate

Monomethyl cyclopropane-1,1-dicarboxylate

Cat. No. B8694083
M. Wt: 143.12 g/mol
InChI Key: IZYOHLOUZVEIOS-UHFFFAOYSA-M
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Patent
US06943184B2

Procedure details

1.45 liters of 1N sodium hydroxide solution are added to a solution, cooled to 5° C., of 1.45 ml of methyl 1,1-cyclopropanedicarboxylate in 2.5 liters of methanol. After stirring for 4 days at ambient temperature, the mixture is three-quarters concentrated, extracted with ether and then treated in customary manner, allowing the expected product to be isolated.
Quantity
1.45 L
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1([C:10]([O-:12])=[O:11])([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4]1>CO>[CH3:9][O:8][C:6]([C:3]1([C:10]([OH:12])=[O:11])[CH2:5][CH2:4]1)=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
1.45 L
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.45 mL
Type
reactant
Smiles
C1(CC1)(C(=O)OC)C(=O)[O-]
Name
Quantity
2.5 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 days at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
ADDITION
Type
ADDITION
Details
treated in customary manner
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
COC(=O)C1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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